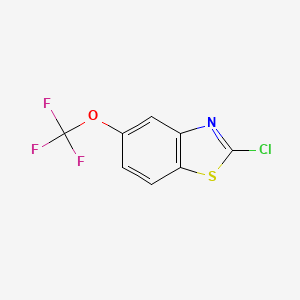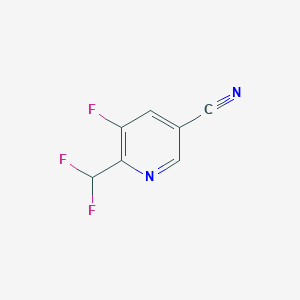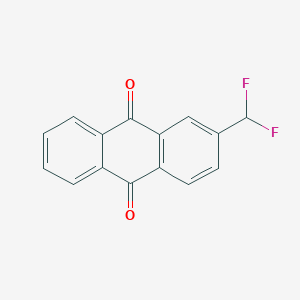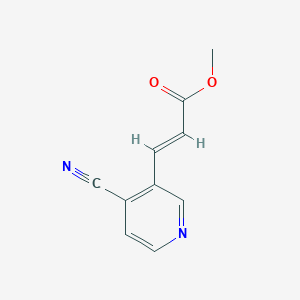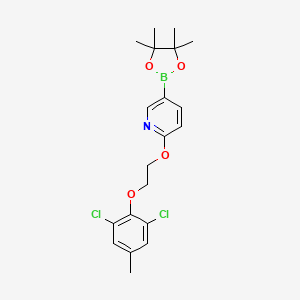
2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a combination of phenoxy, ethoxy, and pyridine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the preparation of the 2,6-dichloro-4-methylphenol, which is then reacted with an appropriate ethoxy compound under controlled conditions.
Formation of the Pyridine Group: The pyridine ring is synthesized separately, often involving the use of specific reagents and catalysts to ensure the correct substitution pattern.
Coupling Reactions: The phenoxy and pyridine groups are then coupled using a suitable linker, such as an ethoxy group, under specific reaction conditions.
Introduction of the Dioxaborolan Group:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridine groups.
Reduction: Reduction reactions may target the dioxaborolan group, converting it to other boron-containing species.
Substitution: The compound can participate in substitution reactions, especially at the chloro and methyl positions on the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It could be used in the synthesis of advanced materials with specific properties.
Biology
Drug Development: The compound might be explored for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Biochemical Studies: It could be used as a probe to study specific biochemical pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent in treating certain diseases.
Diagnostic Tools: It may be used in the development of diagnostic assays.
Industry
Agriculture: The compound could be used in the formulation of agrochemicals.
Polymer Industry: It might be involved in the synthesis of specialized polymers.
Mécanisme D'action
The mechanism of action of 2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2,6-Dichlorophenoxy)ethoxy)pyridine: Lacks the methyl and dioxaborolan groups.
2-(2-(4-Methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the dichloro groups.
Uniqueness
The presence of both dichloro and dioxaborolan groups in 2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C20H24BCl2NO4 |
|---|---|
Poids moléculaire |
424.1 g/mol |
Nom IUPAC |
2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C20H24BCl2NO4/c1-13-10-15(22)18(16(23)11-13)26-9-8-25-17-7-6-14(12-24-17)21-27-19(2,3)20(4,5)28-21/h6-7,10-12H,8-9H2,1-5H3 |
Clé InChI |
BDRRFEXFSRWIQN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCOC3=C(C=C(C=C3Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


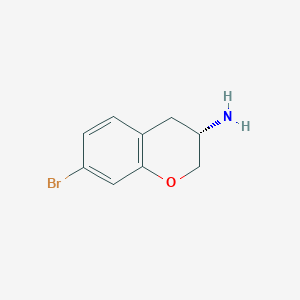



![(R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide](/img/structure/B12951816.png)
![Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B12951824.png)



